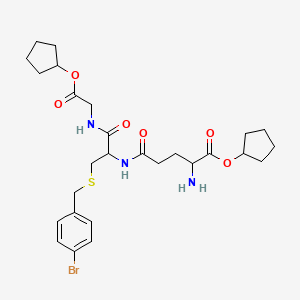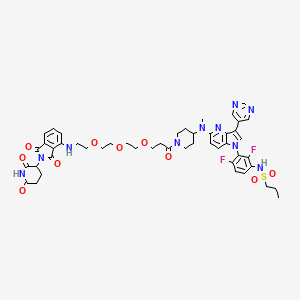
PROTAC BRAF-V600E degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRAF-V600E degrader-1 is a potent compound designed to target and degrade the BRAF-V600E mutant protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the growth of melanoma cells by targeting the BRAF-V600E mutation, a common mutation in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRAF-V600E degrader-1 involves the coupling of a BRAF inhibitor with a ligand for an E3 ubiquitin ligase via a linker. The BRAF inhibitor, such as vemurafenib, is linked to a ligand for the von Hippel Lindau E3 ubiquitin ligase using a piperazine linker . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure purity and efficacy. The process would include multiple purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
PROTAC BRAF-V600E degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the BRAF inhibitor and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents like DMSO, coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP) . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .
Major Products
The major product of these reactions is the this compound compound itself, which is characterized by its ability to selectively degrade the BRAF-V600E mutant protein .
Scientific Research Applications
PROTAC BRAF-V600E degrader-1 has a wide range of scientific research applications:
Mechanism of Action
PROTAC BRAF-V600E degrader-1 exerts its effects by inducing the degradation of the BRAF-V600E mutant protein via the ubiquitin-proteasome system. The compound forms a ternary complex with the BRAF-V600E protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This degradation disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PROTAC BRAF-V600E degrader-1 is unique in its high selectivity for the BRAF-V600E mutant protein over wild-type BRAF. This selectivity minimizes off-target effects and enhances the therapeutic potential of the compound . Additionally, its ability to induce protein degradation rather than merely inhibiting protein function provides a more effective approach to targeting oncogenic proteins .
Properties
Molecular Formula |
C48H54F2N10O10S |
|---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
N-[3-[5-[[1-[3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C48H54F2N10O10S/c1-3-25-71(66,67)56-36-8-7-34(49)45(43(36)50)59-28-33(30-26-51-29-52-27-30)44-37(59)9-11-39(54-44)57(2)31-13-17-58(18-14-31)41(62)15-19-68-21-23-70-24-22-69-20-16-53-35-6-4-5-32-42(35)48(65)60(47(32)64)38-10-12-40(61)55-46(38)63/h4-9,11,26-29,31,38,53,56H,3,10,12-25H2,1-2H3,(H,55,61,63) |
InChI Key |
FMUGAZVOOIUFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)C(=O)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CN=CN=C8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


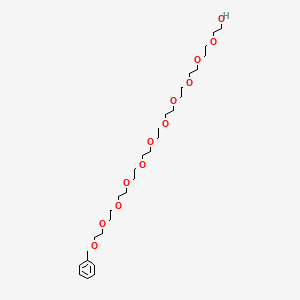
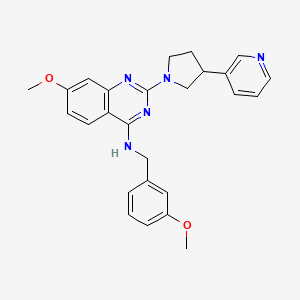

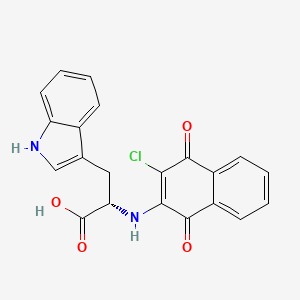

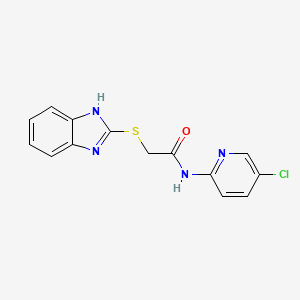
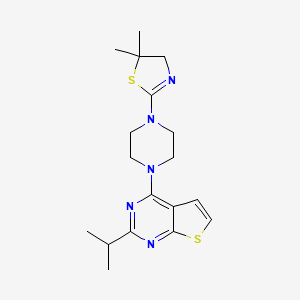
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
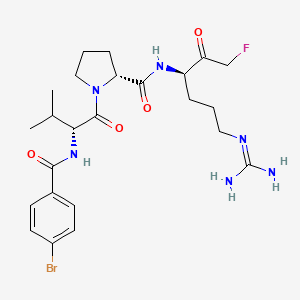
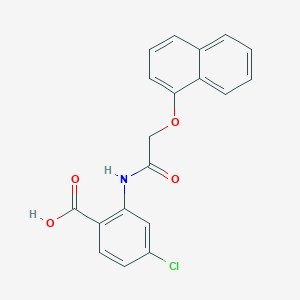
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
